REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][CH:4]=[C:3]2[N:7]=[C:8]3[CH:20]=[C:19]4[C:11](=[N:12][C:13]5[C:18]4=[CH:17][CH:16]=[CH:15][CH:14]=5)[CH:10]=[C:9]3[C:2]=12.I[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C[C:29]([CH3:32])([O-])[CH3:30].[Na+].[C:34](P(C(C)(C)C)C(C)(C)C)(C)([CH3:36])[CH3:35]>CC1C=CC=CC=1C.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.[Pd]>[C:22]1([N:7]2[C:8]3[C:9](=[CH:10][C:11]4[N:12]([C:30]5[CH:29]=[CH:32][CH:36]=[CH:34][CH:35]=5)[C:13]5[C:18]([C:19]=4[CH:20]=3)=[CH:17][CH:16]=[CH:15][CH:14]=5)[C:2]3[C:3]2=[CH:4][CH:5]=[CH:6][CH:1]=3)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:2.3,6.7|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C1=C2C(=CC=C1)N=C1C2=CC2=NC3=CC=CC=C3C2=C1
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
48 mL
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
palladium dibenzylideneacetone
|
Quantity
|
0.34 g
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a short pad of silica gel
|
Type
|
WASH
|
Details
|
the pad washed with toluene
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to afford a dark-colored solid
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
flash purification system
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C2=CC=CC=C2C2=CC=3N(C4=CC=CC=C4C3C=C21)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.64 g | |
YIELD: CALCULATEDPERCENTYIELD | 211.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |